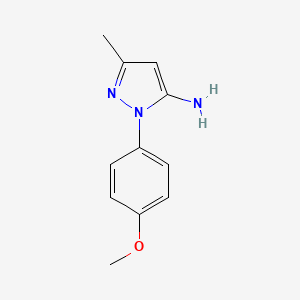

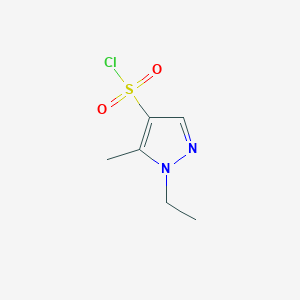

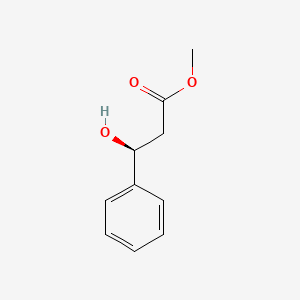

![molecular formula C12H15N3 B1598907 1-(Piperidin-4-yl)-1H-benzo[d]imidazol CAS No. 83763-11-5](/img/structure/B1598907.png)

1-(Piperidin-4-yl)-1H-benzo[d]imidazol

Übersicht

Beschreibung

“1-(4-Piperidinyl)-1H-benzimidazole” is a compound that contains a benzimidazole core structure attached to a piperidine group . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of piperidine derivatives has been a subject of interest in recent years. A review by Frolov and Vereshchagin discusses intra- and intermolecular reactions leading to the formation of various piperidine derivatives . Another study describes the synthesis of fentanyl and related analogs, which could provide insights into the synthesis of "1-(4-Piperidinyl)-1H-benzimidazole" .Molecular Structure Analysis

The molecular structure of “1-(4-Piperidinyl)-1H-benzimidazole” can be analyzed using various computational and experimental techniques. A ChemSpider entry provides some basic information about the compound, including its molecular formula (C9H19N3), average mass (169.267 Da), and mono-isotopic mass (169.157898 Da) .Physical and Chemical Properties Analysis

The physical and chemical properties of “1-(4-Piperidinyl)-1H-benzimidazole” can be inferred from similar compounds. For example, a ChemSpider entry for a similar compound provides information such as density, boiling point, vapor pressure, and other properties .Wissenschaftliche Forschungsanwendungen

Hemmung des NLRP3-Inflammasoms

1-(Piperidin-4-yl)-1H-benzo[d]imidazol: Derivate wurden als potenzielle Inhibitoren des NLRP3-Inflammasoms identifiziert . Dieses Inflammasom ist an verschiedenen entzündlichen Erkrankungen beteiligt, und seine Hemmung könnte sich für die Behandlung von Erkrankungen wie Gicht, Typ-2-Diabetes und Atherosklerose als vorteilhaft erweisen. Forscher haben verschiedene Derivate synthetisiert, um die Aktivität des NLRP3-Inflammasoms zu modulieren, mit dem Ziel, die Freisetzung von IL-1β und die Pyroptose in Immunzellen zu reduzieren .

Antimikrobielle Anwendungen

Derivate von 1-Piperidin-4-yl-1H-benzoimidazol haben sich als vielversprechend für antimikrobielle Mittel erwiesen . Diese Verbindungen wurden auf ihre Wirksamkeit gegen eine Reihe von bakteriellen und pilzlichen Krankheitserregern untersucht, was auf ihre mögliche Verwendung bei der Entwicklung neuer antimikrobieller Medikamente hindeutet.

Forschung im Bereich der Pflanzenschutzmittel

In der Landwirtschaft werden Piperidinderivate, zu denen auch 1-(4-Piperidinyl)-1H-benzimidazol gehört, auf ihre Rolle im Pflanzenschutz und in der Wachstumsregulation untersucht . Ihre chemische Struktur ermöglicht die Synthese von Verbindungen, die als Pestizide oder Herbizide dienen könnten und zur Steigerung des Ernteertrags beitragen.

Biotechnologische Anwendungen

Der biotechnologische Sektor profitiert von den biochemischen Eigenschaften von This compound. Seine Derivate werden bei der Entwicklung von Assays und molekularen Sonden eingesetzt, um zelluläre Prozesse wie die Aktivierung und Hemmung des Inflammasoms zu untersuchen . Dies hat Auswirkungen auf die Medikamentenentwicklung und das Verständnis von Krankheitsmechanismen.

Innovationen in der Materialwissenschaft

In der Materialwissenschaft werden die Derivate der Verbindung auf ihre potenzielle Verwendung bei der Herstellung neuartiger Materialien mit spezifischen biochemischen Eigenschaften untersucht . Diese Materialien könnten Anwendungen in medizinischen Geräten, Sensoren und anderen Technologien finden, die Biokompatibilität und spezifische Wechselwirkungen mit biologischen Molekülen erfordern.

Auswirkungen auf die Umweltwissenschaften

Schließlich kann die Untersuchung von This compound und seinen Derivaten in der Umweltwissenschaft zur Entwicklung von Chemikalien führen, die geringere Auswirkungen auf die Umwelt haben. So könnten sie als potenzielle Inhibitoren des NLRP3-Inflammasoms schädlichere Substanzen ersetzen, die derzeit in verschiedenen Industrien verwendet werden, was zu einer Verringerung der Umwelttoxizität führt .

Zukünftige Richtungen

Piperidine derivatives, including “1-(4-Piperidinyl)-1H-benzimidazole”, have potential applications in various therapeutic areas. Recent studies have highlighted their role as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Future research could focus on exploring these therapeutic applications further.

Wirkmechanismus

Target of Action

The primary target of the compound 1-(Piperidin-4-yl)-1H-benzo[d]imidazole is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its activation . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP .

Biochemical Pathways

The compound affects the biochemical pathway involving the NLRP3 inflammasome. By inhibiting the activation of the NLRP3 inflammasome, it prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on various inflammatory responses in the body.

Result of Action

The compound’s action results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that it could potentially be used as a therapeutic agent in conditions where the NLRP3 inflammasome plays a role in disease progression.

Biochemische Analyse

Biochemical Properties

1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been shown to interact with the NLRP3 inflammasome, a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Cellular Effects

In cellular processes, 1-(Piperidin-4-yl)-1H-benzo[d]imidazole has been observed to inhibit NLRP3-dependent pyroptosis and IL-1β release in PMA-differentiated THP-1 cells stimulated with LPS/ATP . This suggests that the compound may influence cell function by modulating cell signaling pathways and gene expression related to the NLRP3 inflammasome.

Molecular Mechanism

It is believed that the compound may exert its effects at the molecular level by binding to the NLRP3 inflammasome and inhibiting its activation . This could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

1-piperidin-4-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-4-12-11(3-1)14-9-15(12)10-5-7-13-8-6-10/h1-4,9-10,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYCKVZZMAXDBHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232605 | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83763-11-5 | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83763-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083763115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Piperidinyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-piperidinyl)-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

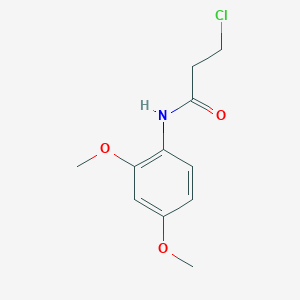

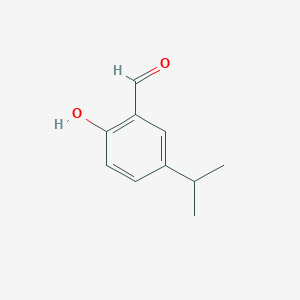

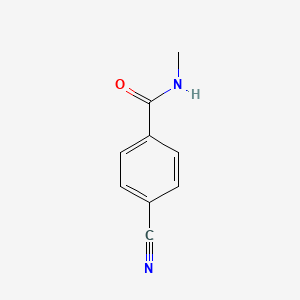

![3-[(4-Methoxyphenoxy)methyl]piperidine](/img/structure/B1598826.png)

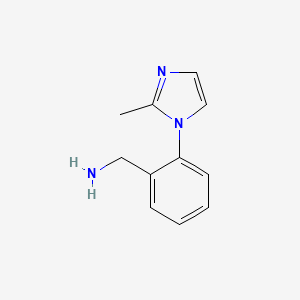

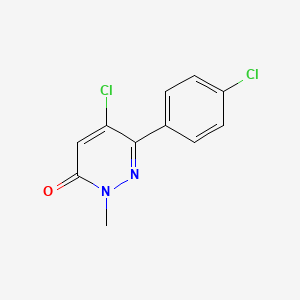

![Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate](/img/structure/B1598842.png)